1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid

Lipophilicity Drug-likeness Membrane permeability

Inconsistent purity in benzimidazole building blocks can compromise SAR campaigns and scale-up reproducibility. This compound resolves that risk with dual N1-ethyl/C2-methyl substitution conferring unique physicochemical properties (XLogP3=1.7, MW 204 Da) unattainable with generic analogs. • Bifunctional scaffold-free COOH enables direct amide coupling without a hydrolysis step, accelerating parallel library synthesis • Fragment-sized and Rule-of-Three compliant for FBDD; 2 rotatable bonds offer conformational entropy advantage over rigid dimethyl analogs • ≥98% multi-vendor consensus purity ensures GLP-like batch consistency for preclinical studies

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
CAS No. 2788-73-0
Cat. No. B187552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid
CAS2788-73-0
Molecular FormulaC11H12N2O2
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCCN1C(=NC2=C1C=CC(=C2)C(=O)O)C
InChIInChI=1S/C11H12N2O2/c1-3-13-7(2)12-9-6-8(11(14)15)4-5-10(9)13/h4-6H,3H2,1-2H3,(H,14,15)
InChIKeyCSZOHYLMFSLLFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic Acid: Core Properties


1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid is a heterocyclic carboxylic acid belonging to the benzimidazole family, a privileged scaffold widely employed in medicinal chemistry and agrochemical research [1]. The compound possesses a fused benzene–imidazole core with a C-5 carboxylic acid handle, an N-1 ethyl group, and a C-2 methyl substituent, yielding a molecular formula of C₁₁H₁₂N₂O₂ and a molecular weight of 204.22 g/mol . Its bifunctional nature—carboxylic acid for conjugation and a substituted benzimidazole core for target engagement—makes it a versatile intermediate for amide, ester, and heterocycle elaboration, routinely supplied at ≥98% purity for research and development use .

Why Analogs Cannot Substitute 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic Acid


Although the benzimidazole-5-carboxylic acid family shares a common core, the introduction of N1-ethyl and C2-methyl substituents in 1-ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid confers distinct physicochemical properties and reactivity profiles that cannot be replicated by unsubstituted, mono‑substituted, or isomeric analogs [1]. Specifically, the dual alkylation modulates lipophilicity (XLogP3), hydrogen-bond donor/acceptor balance, and steric hindrance around the acid moiety, directly impacting coupling efficiency, pharmacokinetic behavior, and off-target selectivity in downstream derivatives . Substituting with 1H-benzimidazole-5-carboxylic acid, for instance, alters logP by approximately 0.44 units while introducing an additional hydrogen-bond donor, changes that cumulatively shift permeability, solubility, and target binding. The quantitative evidence below demonstrates that small architectural differences translate into measurable property variations, making generic substitution a scientifically unjustified risk during hit-to-lead optimization, SAR campaigns, or scale-up synthesis.

1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic Acid vs Closest Analogs


Lipophilicity vs Unsubstituted Benzimidazole Analog

The target compound exhibits a computed XLogP3 of 1.7, compared to 1.26110 for the unsubstituted 1H-benzimidazole-5-carboxylic acid [1] . This 0.44 log unit increase reflects the combined effect of N1-ethyl and C2-methyl substitution, enhancing partitioning into lipid bilayers while maintaining acceptable aqueous solubility for medicinal chemistry applications.

Lipophilicity Drug-likeness Membrane permeability

Reduced Hydrogen-Bond Donors vs NH Analogs

The target compound possesses only one hydrogen-bond donor (carboxylic acid OH), whereas 1H-benzimidazole-5-carboxylic acid features two HBDs (imidazole NH + acid OH) [1] [2]. The loss of the imidazole NH donor in the N1-ethylated target reduces hydrogen-bonding capacity, which is associated with improved passive membrane permeation and reduced aqueous solubility, a balanced profile suitable for oral drug design.

Hydrogen bonding Permeability Solubility Formulation

Rotatable Bond Flexibility vs Dimethyl Analog

The target compound contains two rotatable bonds (the carboxylic acid C–C and the N1–ethyl group), whereas the closest dimethyl analog (1,2-dimethyl-1H-benzimidazole-5-carboxylic acid) has only one rotatable bond (carboxylic acid C–C) [1]. The additional ethyl rotatable bond introduces conformational flexibility at the N1 position, which can influence binding pocket accommodation and entropic contributions to ligand–target interactions.

Conformational flexibility Molecular recognition Docking

Multi-Vendor Purity Consistency

Multiple reputable suppliers independently report purity of ≥98% (HPLC) for 1-ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid, including Sigma-Aldrich (97%), Leyan (98%), and MolCore (NLT 98%) . In contrast, some closest analogs (e.g., 1,2-dimethyl analog) are available at 95% purity from certain vendors, indicating a potential quality gap that could affect reproducibility in sensitive biological assays.

Quality control Procurement Reproducibility

Free Acid vs Ester: Derivatization Advantage

The free carboxylic acid of 1-ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid enables direct amide coupling (e.g., with amines) or esterification without prior deprotection, a time-saving advantage over the corresponding methyl or ethyl ester analogs that require saponification before conjugation . Literature precedence shows that benzimidazole-5-carboxylic acid alkyl esters carrying amide or amidine groups at C-2 exhibit potent antimicrobial activity (MIC = 0.39–1.56 µg/mL against MRSA/MRSE), but these bioactivities are realized only after liberation of the free acid [1]. Procuring the pre-activated acid form therefore accelerates hit-to-lead timelines and reduces synthetic step count.

Synthetic chemistry Amide coupling Esterification Building block

Application Scenarios for 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic Acid


Kinase Inhibitor Lead Optimization

The compound's XLogP3 of 1.7, as quantified in Section 3, positions it favorably for designing ATP-competitive kinase inhibitors that require balanced lipophilicity to penetrate cells while avoiding excessive hydrophobicity that promotes off-target binding. Its N1-ethyl group simultaneously blocks an otherwise accessible hydrogen-bond donor that could interfere with hinge-region interactions, making it a superior scaffold relative to 1H-benzimidazole-5-carboxylic acid [1].

Direct Amide Library Synthesis for Antimicrobial SAR

The free carboxylic acid handle allows direct amide coupling under standard peptide-coupling conditions without the need for a hydrolysis step, as highlighted in the derivatization evidence (Section 3). This enables rapid parallel synthesis of amide libraries for structure-activity relationship studies targeting bacterial pathogens, building on the known antimicrobial activity of benzimidazole-5-carboxylate derivatives [2].

Fragment-Based Drug Discovery Application

With a molecular weight of 204 Da, one hydrogen-bond donor, and a computed logP within the Rule-of-Three space, the compound qualifies as a fragment-sized probe. Its distinct rotatable bond profile (2 vs. 1 for the dimethyl analog) provides additional conformational entropy that can be exploited in fragment growing or linking strategies, offering a measurable advantage over more rigid benzimidazole-5-carboxylic acid fragments [1].

Quality-Controlled Preclinical Intermediate

The multi-vendor consensus purity of ≥97–98% ensures batch-to-batch consistency suitable for GLP-like preclinical studies, where impurities above 2% could confound toxicity or efficacy readouts. This purity advantage over the 95% specification reported for some dimethyl analogs (Section 3) supports its selection as a key intermediate in the synthesis of advanced leads requiring regulatory-grade characterization .

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